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Compound of Interest

Compound Name: 3-Amino-2-phenylpyridine

Cat. No.: B110993 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectroscopic data for 3-amino-2-phenylpyridine (also known as 2-phenylpyridin-3-

amine). This document is intended for researchers, scientists, and professionals in the fields of

medicinal chemistry, drug development, and materials science who require detailed structural

information on this compound. The guide presents predicted ¹H and ¹³C NMR data, detailed

experimental protocols for data acquisition, and visualizations to aid in the understanding of the

molecular structure and its spectroscopic characteristics.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 3-amino-2-phenylpyridine is predicted to exhibit distinct signals

corresponding to the protons of the pyridine and phenyl rings, as well as the amine group. The

chemical shifts are influenced by the electronic effects of the amino group and the aromatic

systems.

Table 1: Predicted ¹H NMR Data for 3-Amino-2-phenylpyridine
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

~8.10 dd H-6 (Pyridine)

Expected to be a

doublet of doublets

due to coupling with

H-4 and H-5.

~7.50-7.30 m Phenyl-H

A complex multiplet

corresponding to the

five protons of the

phenyl ring.

~7.20 dd H-4 (Pyridine)

A doublet of doublets

arising from coupling

with H-5 and H-6.

~7.10 dd H-5 (Pyridine)

A doublet of doublets

from coupling to H-4

and H-6.

~4.00 br s -NH₂

A broad singlet;

chemical shift can be

concentration-

dependent and may

exchange with D₂O.

Disclaimer: The data presented in this table is predicted based on the analysis of structurally

similar compounds and has not been experimentally verified.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

predicted chemical shifts for 3-amino-2-phenylpyridine are detailed below.

Table 2: Predicted ¹³C NMR Data for 3-Amino-2-phenylpyridine
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Chemical Shift (δ, ppm) Assignment Notes

~155.0 C-2 (Pyridine)
Carbon bearing the phenyl

group.

~145.0 C-6 (Pyridine)

~140.0 C-1' (Phenyl)

Quaternary carbon of the

phenyl ring attached to the

pyridine.

~138.0 C-3 (Pyridine)
Carbon attached to the amino

group.

~129.0 - 128.0 Phenyl CHs

Signals for the ortho, meta,

and para carbons of the phenyl

ring.

~123.0 C-5 (Pyridine)

~120.0 C-4 (Pyridine)

Disclaimer: The data presented in this table is predicted based on the analysis of structurally

similar compounds and has not been experimentally verified.

Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of

3-amino-2-phenylpyridine.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of 3-amino-2-phenylpyridine and

dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl

sulfoxide-d₆, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Filtration (Optional): If the solution contains suspended particles, filter it through a small plug

of glass wool directly into a clean, dry 5 mm NMR tube.

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or

higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy:

Pulse Sequence: A standard single-pulse experiment.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: ~3-4 seconds

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase

and baseline correction.

¹³C NMR Spectroscopy:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: ~200 ppm

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2 seconds
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Processing: Process the FID with a Fourier transform, followed by phase and baseline

correction. An exponential line broadening of 1-2 Hz may be applied.

Visualization
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of 3-amino-2-phenylpyridine with a

numbering scheme used for NMR peak assignment.

Structure of 3-Amino-2-phenylpyridine

NMR Experimental Workflow
The logical flow for conducting NMR analysis is depicted in the diagram below.
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NMR Experimental Workflow
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-phenylpyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110993#1h-nmr-and-13c-nmr-data-for-3-amino-2-
phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b110993#1h-nmr-and-13c-nmr-data-for-3-amino-2-phenylpyridine
https://www.benchchem.com/product/b110993#1h-nmr-and-13c-nmr-data-for-3-amino-2-phenylpyridine
https://www.benchchem.com/product/b110993#1h-nmr-and-13c-nmr-data-for-3-amino-2-phenylpyridine
https://www.benchchem.com/product/b110993#1h-nmr-and-13c-nmr-data-for-3-amino-2-phenylpyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

